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SJFα

Targeted Protein Degradation p38 MAPK Signaling PROTAC Selectivity

Researchers studying p38α kinase-independent signaling often face limitations with traditional inhibitors like SB203580, which only block catalytic activity. SJFα (CAS 2254609-27-1) resolves this by eliminating the entire p38α protein via VHL-mediated ubiquitination and proteasomal degradation. - Achieves 97.4% p38α degradation with a DC50 of 7.16 nM in MDA-MB-231 cells. - Exhibits >42-fold selectivity for p38α over p38δ (DC50=299 nM), ensuring isoform-specific ablation. - Supplied with rigorous QC, ≥98% HPLC purity, and ready for global shipping.

Molecular Formula C59H67F2N7O11S
Molecular Weight 1120.2798
CAS No. 2254609-27-1
Cat. No. B610857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJFα
CAS2254609-27-1
SynonymsSJFα
Molecular FormulaC59H67F2N7O11S
Molecular Weight1120.2798
Structural Identifiers
SMILESO=C(C1(C(N)=O)CC1)N(C2=CC=C(OC3=CC=NC4=CC(OCCCCOCCCCOCC(N[C@@H](C(C)(C)C)C(N5[C@H](C(NCC6=CC=C(C7=C(C)N=CS7)C=C6)=O)C[C@@H](O)C5)=O)=O)=C(OC)C=C34)C(F)=C2)C8=CC=C(F)C=C8
InChIInChI=1S/C59H67F2N7O11S/c1-36-52(80-35-65-36)38-12-10-37(11-13-38)32-64-54(71)46-29-42(69)33-67(46)55(72)53(58(2,3)4)66-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-63-45)79-48-19-18-41(28-44(48)61)68(40-16-14-39(60)15-17-40)57(74)59(21-22-59)56(62)73/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H2,62,73)(H,64,71)(H,66,70)/t42-,46+,53-/m1/s1
InChIKeyCGOWEGDPCPSDKZ-WFYKIECOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SJFα: Selective p38α PROTAC Degrader


SJFα is a proteolysis-targeting chimera (PROTAC) consisting of the multikinase inhibitor foretinib conjugated via a 13-atom linker to a von Hippel-Lindau (VHL) E3 ligase ligand . This heterobifunctional degrader selectively targets the p38α (MAPK14) isoform of the p38 mitogen-activated protein kinase (MAPK) family for ubiquitin-proteasome-dependent degradation, exhibiting a DC50 of 7.16 nM and a maximum degradation efficiency (Dmax) of 97.4% . SJFα is a research tool intended for targeted protein degradation studies and isoform-specific p38α pathway interrogation in oncology and inflammation research [1].

Why SJFα Cannot Be Substituted


SJFα occupies a unique position within the p38 MAPK research toolkit that cannot be satisfied by traditional small-molecule p38 inhibitors or alternative PROTACs. Unlike conventional ATP-competitive p38 inhibitors (e.g., SB203580) that merely block kinase catalytic activity, SJFα eliminates the entire p38α protein, thereby ablating both kinase-dependent and kinase-independent (scaffolding) functions [1]. Among VHL-recruiting PROTACs built on the foretinib warhead, SJFα exhibits exclusive ternary complex formation with p38α, whereas the structurally related PROTAC SJFδ—differing primarily in linker attachment geometry—fails to recruit p38α for degradation [2]. Furthermore, SJFα cannot be replaced by other foretinib-based PROTACs such as SJF-8240 (c-Met degrader) or lapatinib-based PROTACs (e.g., SJF-1528, an EGFR/HER2 degrader), which target entirely distinct receptor tyrosine kinases . This compound therefore serves as an essential tool for researchers requiring precise, isoform-specific p38α protein ablation rather than catalytic inhibition.

SJFα Isoform Degradation Selectivity


p38α Degradation: SJFα vs. SJFδ

In MDA-MB-231 human breast cancer cells, SJFα achieves potent degradation of p38α with a DC50 of 7.16 nM and a Dmax of 97.4%, whereas the structurally related PROTAC SJFδ—built on the same foretinib warhead and VHL-recruiting ligand but with distinct linker attachment geometry—exhibits no detectable degradation of p38α [1]. This differential selectivity is driven by productive ternary complex (p38α:SJFα:VHL) formation, which is completely absent for the p38α:SJFδ:VHL combination as assessed by AlphaLISA proximity assay [2]. The binary binding affinity of SJFα for p38α is 500 nM (Kd), and ternary complex stability shows a half-life of 8 seconds with a dissociation rate (koff) of 0.072 s⁻¹ [3]. SJFδ, in contrast, cannot engage p38α in a stable ternary configuration due to steric incompatibility between the recruited VHL E3 ligase and the p38α surface [2].

Targeted Protein Degradation p38 MAPK Signaling PROTAC Selectivity

p38α vs. p38δ Isoform Selectivity

SJFα displays a 42-fold degradation selectivity window between the p38α and p38δ isoforms. In MDA-MB-231 cells, SJFα degrades p38α with a DC50 of 7.16 nM, whereas degradation of p38δ requires a DC50 of 299 nM [1]. This differential potency is mirrored at the level of ternary complex formation: the p38α:SJFα:VHL ternary complex exhibits a Kd of 1200 nM, whereas the p38δ:SJFα:VHL ternary complex displays a weaker Kd of 436 nM, indicating that SJFα forms a less stable ternary assembly with p38δ than with p38α [2]. Notably, SJFα does not induce any detectable degradation of p38β or p38γ isoforms at concentrations up to 2.5 µM [1]. In contrast, SJFδ—the complementary tool in this pair—degrades p38δ with a DC50 of 46.17 nM but exhibits no activity against p38α, p38β, or p38γ .

Kinase Isoform Selectivity PROTAC Design p38 MAPK Family

Degradation vs. Inhibition Mechanisms

SJFα operates via a fundamentally distinct mechanism compared to conventional p38α ATP-competitive inhibitors. SJFα eliminates p38α protein through ubiquitin-proteasome-mediated degradation (DC50 = 7.16 nM, Dmax = 97.4% in MDA-MB-231 cells), thereby abolishing both enzymatic kinase activity and any kinase-independent scaffolding functions of p38α [1]. In contrast, the widely used p38 inhibitor SB203580 acts via ATP-competitive inhibition, with an IC50 of 50 nM for SAPK2a/p38α and 500 nM for SAPK2b/p38β2, but does not reduce total p38α protein levels . Consequently, SJFα may produce different phenotypic outcomes than SB203580 in cellular assays where p38α exerts scaffolding functions independent of its catalytic activity. The PROTAC mechanism also confers potential for substoichiometric catalytic activity, as a single SJFα molecule can mediate multiple rounds of p38α ubiquitination and degradation [2].

Targeted Protein Degradation p38 MAPK Inhibition Pharmacological Tool Selection

Target Selectivity: SJFα vs. SJF-8240

Although both SJFα and SJF-8240 are built on the foretinib warhead conjugated to a VHL-recruiting ligand, linker geometry dictates entirely distinct target degradation profiles. SJFα (13-atom linker, amide attachment) degrades p38α with a DC50 of 7.16 nM while exhibiting minimal activity against p38δ (DC50 = 299 nM) and no activity against p38β, p38γ, or c-Met [1]. In contrast, SJF-8240 (PROTAC 7) degrades c-Met in MDA-MB-231 cells and inhibits GTL16 gastric cancer cell proliferation with an IC50 of 66.7 nM, but does not target p38α . This divergent selectivity demonstrates that warhead promiscuity (foretinib inhibits >130 kinases) does not translate into promiscuous PROTAC degradation activity; the linker attachment point and E3 ligase recruitment geometry confer exquisite target selectivity [2]. Substituting SJFα with SJF-8240 in a p38α-focused study would yield negative results despite the shared chemical building blocks.

PROTAC Target Selectivity Receptor Tyrosine Kinase Degradation Chemical Biology

p38α vs. EGFR/HER2 Degrader Classification

SJFα and SJF-1528 represent distinct classes of PROTAC degraders targeting different kinase families. SJFα (foretinib-VHL conjugate) is a p38α-selective degrader with a DC50 of 7.16 nM in MDA-MB-231 cells [1]. SJF-1528 (lapatinib-VHL conjugate) is an EGFR/HER2 degrader with DC50 values of 39.2 nM for wild-type EGFR in OVCAR8 cells and 736.2 nM for exon 20 insertion mutant EGFR in HeLa cells, and additionally degrades HER2 . The p38α degradation activity of SJFα has no overlap with the EGFR/HER2 degradation activity of SJF-1528. For research focused on p38α-driven signaling in breast cancer models—where SJFα demonstrates Dmax = 97.4% p38α clearance in MDA-MB-231 triple-negative breast cancer cells—SJFα is the appropriate tool [1]. Conversely, for EGFR-driven breast cancer models (e.g., SKBr3 cells, where SJF-1528 inhibits proliferation with IC50 = 102 nM), SJF-1528 is required .

PROTAC Library Selection Kinase Degrader Profiling Breast Cancer Research

Ternary Complex Kinetics: SJFα vs. SJFδ

Direct biophysical comparison of SJFα and SJFδ ternary complex kinetics with p38δ reveals fundamental differences in E3 ligase recruitment dynamics. For the p38δ:SJFα:VHL ternary complex, the dissociation rate (koff) is 0.072 s⁻¹, corresponding to a half-life (t1/2) of 8 seconds, and the ternary complex Kd is 1200 nM [1]. In contrast, the p38δ:SJFδ:VHL ternary complex exhibits a slower koff of 0.018 s⁻¹, a longer half-life of 38 seconds, and a tighter ternary Kd of 436 nM [1]. The binary binding affinities are comparable: SJFα binds p38δ with a Kd of 500 nM and VHL with a Kd of 5000 nM; SJFδ binds p38δ with a Kd of 550 nM and VHL with a Kd of 3500 nM [1]. This kinetic divergence—faster dissociation and shorter ternary complex lifetime for SJFα—correlates with its 42-fold weaker p38δ degradation potency (DC50 = 299 nM) relative to SJFδ (DC50 = 46.17 nM), demonstrating that ternary complex stability, rather than binary binding affinity, is the key determinant of PROTAC degradation efficiency .

PROTAC Ternary Complex Kinetics E3 Ligase Recruitment Structure-Activity Relationship

SJFα Research Applications


p38α/p38δ Dissection in TNBC

Use SJFα (p38α-selective, DC50 = 7.16 nM, Dmax = 97.4% in MDA-MB-231 cells) in parallel with SJFδ (p38δ-selective, DC50 = 46.17 nM) to deconvolve the distinct contributions of p38α and p38δ isoforms to breast cancer cell proliferation, migration, and survival [1]. The 42-fold selectivity window of SJFα for p38α over p38δ enables attribution of phenotypic effects to p38α depletion without confounding p38δ degradation .

Kinase vs. Scaffolding Functions of p38α

Compare the cellular effects of p38α protein elimination with SJFα (DC50 = 7.16 nM, complete protein clearance) versus catalytic inhibition with SB203580 (IC50 = 50 nM, no protein degradation) to identify p38α functions that are independent of kinase activity and require intact protein-protein interactions [1]. This approach is critical for characterizing non-catalytic roles of p38α in signal transduction complexes.

Orthogonal p38α Target Validation

Employ SJFα as a pharmacological complement to siRNA/shRNA-mediated p38α knockdown, confirming that observed phenotypes result specifically from p38α loss rather than off-target siRNA effects [1]. The high degradation efficiency (Dmax = 97.4%) and rapid kinetics of PROTAC-mediated degradation enable temporal control of p38α depletion not achievable with genetic methods .

Ternary Complex Optimization via SAR

Use SJFα as a reference compound for structure-activity relationship (SAR) studies investigating how linker geometry and attachment chemistry influence ternary complex formation kinetics [1]. The well-characterized binary and ternary binding parameters (p38α:SJFα:VHL Kd = 1200 nM, koff = 0.072 s⁻¹, t1/2 = 8 s) provide a benchmark for optimizing next-generation p38α PROTACs with improved degradation efficiency and selectivity .

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